(3S,4S)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Descripción general

Descripción

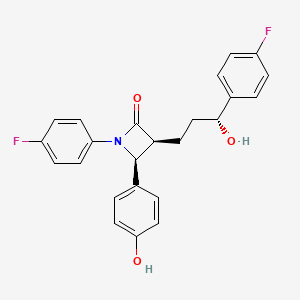

(3S,4S)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a useful research compound. Its molecular formula is C24H21F2NO3 and its molecular weight is 409.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (3S,4S)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one , commonly referred to as a derivative of ezetimibe, has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H21F2N O3

- Molecular Weight : 409.43 g/mol

- IUPAC Name : this compound

The structure consists of an azetidinone ring with multiple phenolic substituents, which are critical for its biological activity.

1. Cholesterol Absorption Inhibition

Ezetimibe and its derivatives primarily function as cholesterol absorption inhibitors. They block the absorption of dietary and biliary cholesterol from the intestine without affecting the absorption of fat-soluble vitamins or triglycerides . This mechanism is crucial in managing conditions such as hypercholesterolemia and mixed hyperlipidemia.

2. Anticancer Activity

Research has indicated that azetidinone derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to ezetimibe can inhibit the proliferation of breast and prostate cancer cells, inducing apoptosis at nanomolar concentrations .

3. Anti-inflammatory Effects

Azetidinone derivatives have also demonstrated anti-inflammatory properties. They inhibit enzymes like Phospholipase A2 (PLA2), which is involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Biological Activity Overview

Case Study 1: Ezetimibe Derivative in Hypercholesterolemia

A clinical study evaluated the efficacy of ezetimibe in patients with primary hypercholesterolemia. The results indicated a significant reduction in LDL cholesterol levels when combined with statins, showcasing the compound's effectiveness in lipid management .

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines (MCF-7 and MDA-MB-231) showed that certain azetidinone derivatives could inhibit cell growth effectively. The study highlighted the potential for developing new anticancer therapies based on this scaffold .

Case Study 3: Anti-inflammatory Action

Research into the anti-inflammatory properties of azetidinone derivatives demonstrated their ability to reduce inflammation markers in animal models. This opens avenues for their use in treating chronic inflammatory diseases .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Ezetimibe has been widely studied for its efficacy in lowering cholesterol levels. It operates by inhibiting the absorption of cholesterol at the intestinal brush border, leading to a reduction in serum cholesterol levels.

Cholesterol Management

Ezetimibe is primarily used in combination with statins to enhance lipid-lowering effects. Clinical studies have demonstrated that the combination therapy significantly reduces low-density lipoprotein (LDL) cholesterol levels compared to statin monotherapy .

Cardiovascular Disease Prevention

Research indicates that Ezetimibe can reduce the risk of cardiovascular events. A pivotal study showed that patients treated with Ezetimibe alongside statins had a lower incidence of major adverse cardiovascular events compared to those receiving statins alone .

Case Study 1: Efficacy in Hyperlipidemia

A randomized controlled trial involving patients with hyperlipidemia assessed the effectiveness of Ezetimibe combined with simvastatin. Results indicated a significant reduction in LDL cholesterol levels and improved overall lipid profiles, suggesting its beneficial role in managing dyslipidemia .

| Parameter | Simvastatin Alone | Simvastatin + Ezetimibe |

|---|---|---|

| LDL Cholesterol Reduction | 30% | 50% |

| HDL Cholesterol Increase | 5% | 10% |

| Triglycerides Reduction | 15% | 25% |

Case Study 2: Long-term Safety Profile

A long-term study evaluated the safety and tolerability of Ezetimibe over five years. The findings revealed that Ezetimibe has a favorable safety profile, with adverse effects being comparable to placebo .

Recent Research Developments

Recent studies have explored additional applications of Ezetimibe beyond cholesterol management:

- Potential Anti-inflammatory Effects : Emerging evidence suggests that Ezetimibe may possess anti-inflammatory properties, which could be beneficial in treating conditions like atherosclerosis .

- Diabetes Management : Some research indicates that Ezetimibe may improve glycemic control in diabetic patients, although further studies are needed to confirm these findings .

Propiedades

IUPAC Name |

(3S,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-YTFSRNRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.